N-(4-Bromo-8-nitronaphthalen-1-yl)acetamide
Description
N-(1-bromo-5-nitronaphthalen-4-yl)acetamide is an organic compound with the molecular formula C12H9BrN2O3 It is a derivative of naphthalene, characterized by the presence of a bromine atom and a nitro group on the naphthalene ring, along with an acetamide functional group
Properties
Molecular Formula |
C12H9BrN2O3 |
|---|---|
Molecular Weight |
309.11 g/mol |
IUPAC Name |
N-(4-bromo-8-nitronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C12H9BrN2O3/c1-7(16)14-10-6-5-9(13)8-3-2-4-11(12(8)10)15(17)18/h2-6H,1H3,(H,14,16) |
InChI Key |
FBDGEPBCJMPNIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C(=C(C=C1)Br)C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-bromo-5-nitronaphthalen-4-yl)acetamide typically involves the bromination and nitration of naphthalene, followed by the introduction of the acetamide group. One common method includes:
Bromination: Naphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Nitration: The brominated naphthalene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Acetamidation: The resulting bromonitronaphthalene is reacted with acetic anhydride and a base such as pyridine to form N-(1-bromo-5-nitronaphthalen-4-yl)acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-bromo-5-nitronaphthalen-4-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The acetamide group can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Substitution: Formation of N-(1-azido-5-nitronaphthalen-4-yl)acetamide or N-(1-thiocyanato-5-nitronaphthalen-4-yl)acetamide.
Reduction: Formation of N-(1-bromo-5-aminonaphthalen-4-yl)acetamide.
Oxidation: Formation of N-(1-bromo-5-nitronaphthalen-4-yl)acetic acid.
Scientific Research Applications
N-(1-bromo-5-nitronaphthalen-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a probe in biochemical assays due to its unique structural features.
Medicine: Explored for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which N-(1-bromo-5-nitronaphthalen-4-yl)acetamide exerts its effects depends on its specific application. For instance:
Antimicrobial Action: It may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Action: It could induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1-bromo-5-nitronaphthalen-4-yl)acetamide: Unique due to the presence of both bromine and nitro groups on the naphthalene ring.
N-(1-bromo-5-aminonaphthalen-4-yl)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(1-chloro-5-nitronaphthalen-4-yl)acetamide: Similar but with a chlorine atom instead of bromine.
Uniqueness
N-(1-bromo-5-nitronaphthalen-4-yl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
